Penicillopepsin Inhibitory Potency: 47 nM Ki Versus Sub-Nanomolar Side-Chain Analogues
Isovaleryl-Val-Val-Sta-OEt inhibits penicillopepsin with a Ki of 47 nM. In direct head-to-head comparison within the same study, Iva-Val-Val-[LySta]-OEt and Iva-Val-Val-[OrnSta]-OEt exhibited Ki values of 2.1 nM and 1.1 nM, respectively—representing a 22-fold and 43-fold greater potency [1]. This quantifies the functional cost of removing the basic side-chain extension and establishes Isovaleryl-Val-Val-Sta-OEt as the baseline unextended statine reference inhibitor for penicillopepsin SAR programs.
| Evidence Dimension | Inhibition constant (Ki) against penicillopepsin |
|---|---|
| Target Compound Data | Ki = 47 nM |
| Comparator Or Baseline | Iva-Val-Val-[LySta]-OEt (Ki = 2.1 nM); Iva-Val-Val-[OrnSta]-OEt (Ki = 1.1 nM) |
| Quantified Difference | Target is 22-fold less potent than LySta analogue; 43-fold less potent than OrnSta analogue |
| Conditions | Porcine pepsin and penicillopepsin inhibition assays; pH and temperature conditions as described in Salituro et al., J Med Chem 1987 [1] |
Why This Matters
This 22–43-fold potency differential makes Isovaleryl-Val-Val-Sta-OEt the appropriate unmodified baseline for quantifying the contribution of P1' side-chain extensions to penicillopepsin binding energy.
- [1] Salituro FG, Agarwal N, Hofmann T, Rich DH. Inhibition of aspartic proteinases by peptides containing lysine and ornithine side-chain analogues of statine. J Med Chem. 1987;30(2):286-95. PMID: 3100801. View Source
